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Compound of Interest

Compound Name: 2-Methylbutyl isobutyrate

Cat. No.: B025998 Get Quote

An In-depth Technical Guide to the Flavor Chemistry and Sensory Perception of 2-Methylbutyl
Isobutyrate

Introduction
2-Methylbutyl isobutyrate (CAS No. 2445-69-4) is a significant ester in the field of flavor and

fragrance chemistry.[1][2][3] Characterized by its potent fruity aroma, this compound is a key

component in the formulation of a wide array of flavors and scents, contributing desirable notes

to food products, beverages, and consumer goods.[4] Its presence in various natural sources,

including fruits and fermented beverages, underscores its importance in both natural and

artificial flavor creation.[5]

This technical guide provides a comprehensive overview of 2-Methylbutyl isobutyrate,

intended for researchers, scientists, and professionals in drug development and related fields.

It covers its chemical and physical properties, sensory profile, natural occurrence, and the

mechanisms of its perception. Furthermore, it details established experimental protocols for its

chemical analysis and sensory evaluation, supported by structured data and visual diagrams to

facilitate understanding.

Chemical and Physical Properties
2-Methylbutyl isobutyrate, also known as 2-methylbutyl 2-methylpropanoate, is a carboxylic

ester with a distinct sensory profile.[2][6] Its fundamental properties are summarized in the

table below.
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Property Value Reference(s)

IUPAC Name
2-methylbutyl 2-

methylpropanoate
[2][7]

Synonyms

Isobutyric acid, 2-methylbutyl

ester; 2-Methylbutyl 2-

methylpropionate

[3][7]

CAS Number 2445-69-4 [1][3]

Molecular Formula C₉H₁₈O₂ [1][2][3]

Molecular Weight 158.24 g/mol [2][3]

Appearance Colorless, clear liquid [1][7]

Boiling Point 167 - 170°C [1][3]

Flash Point 50°C (122°F) [1][5]

Specific Gravity 0.856 - 0.862 @ 25°C [1][5]

Refractive Index 1.405 - 1.413 @ 20°C [1]

Vapor Pressure 1.895 mmHg @ 25°C (est.) [5]

Solubility
Soluble in alcohol and fixed

oils; Insoluble in water
[1]

Purity (GLC) ≥ 95% [1][7]

Flavor and Aroma Profile
The sensory characteristics of 2-Methylbutyl isobutyrate are predominantly fruity and sweet,

with additional complex notes that make it a versatile ingredient.

Odor Description: The aroma is described as fruity, ethereal, and reminiscent of tropical fruits

like banana.[5] Other descriptors include herbaceous and somewhat earthy notes.[1] It can

also present with nuances of apple and pear.[4]

Flavor Description: The taste profile is characterized as sweet, herbaceous, and fruity.[1]
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Application Nuances: In flavor compositions, it is used to impart notes of apple, pear, and

banana in products such as beverages, confectionery, and baked goods.[4] In hop-forward

beers, it contributes to citrusy, tropical, and stone fruit aromas.[8]

Natural Occurrence
2-Methylbutyl isobutyrate is a naturally occurring volatile compound found in a variety of

plants and food products. Its presence is a significant contributor to the characteristic aroma of

these sources.

Natural Source Reference(s)

Apricot (fruit) [5]

Beer [5][9]

Cheese [5]

Hop Oil (Humulus lupulus) [2][5]

Eriocephalus punctulatus (flower oil) [5]

Heracleum paphlagonicum (fruit oil) [5]

Black Tea [5]

Synthesis of 2-Methylbutyl Isobutyrate
The industrial synthesis of 2-Methylbutyl isobutyrate is typically achieved via Fischer-Speier

esterification. This process involves the acid-catalyzed reaction between 2-methyl-1-butanol

and isobutyric acid.
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Reactants Process

Products & Purification

2-Methyl-1-butanol

Esterification Reaction
(Heating/Reflux)

Isobutyric Acid Acid Catalyst (e.g., H₂SO₄)

Crude Product Mixture
(Ester, Water, Acid, Alcohol)

Purification
(Washing, Drying, Distillation)

Pure 2-Methylbutyl Isobutyrate

2-Methylbutyl
Isobutyrate

Olfactory Receptor
(GPCR)

Binds G Protein (Gαolf)
Activation

Activates Adenylyl Cyclase
Activation

Stimulates ATP → cAMPCatalyzes CNG Ion Channel
Opening

Binds to Na⁺/Ca²⁺ Influx Neuron
Depolarization

Signal to
Olfactory Bulb

Generates
Action Potential
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Sample Preparation

GC System

Detection
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Volatile Extraction
(e.g., SPME)
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Setup

Evaluation

Analysis

Prepare Samples
A (Control), B (Test)

Code & Randomize Sets
(e.g., AAB, BBA)

Panelist Evaluates
Three Coded Samples

Panelist Identifies
the 'Odd' Sample

Collect Responses

Statistical Analysis
(Compare to Chance)

Conclusion:
Significant Difference?

(p < 0.05)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b025998?utm_src=pdf-custom-synthesis
https://www.aurochemicals.com/wp-content/uploads/2019/05/2-METHYL-BUTYL-ISOBUTYRATE-Natural-Spec-1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbutyl-isobutyrate
https://scent.vn/en/pages/compound/2-methylbutyl-isobutyrate-860
https://www.nbinno.com/article/daily-chemical-fragrances/the-sweet-scent-of-success-utilizing-methyl-2-butyl-isobutyrate-in-your-fragrance-creations-te
https://www.thegoodscentscompany.com/data/rw1470211.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB8693952.htm?N=Global
https://www.bocsci.com/product/2-methylbutyl-isobutyrate-cas-2445-69-4-10977.html
https://www.researchgate.net/publication/340411097_Instability_of_Hop-Derived_2-Methylbutyl_Isobutyrate_during_Aging_of_Commercial_Pasteurized_and_Unpasteurized_Ales
https://brewingscience.de/index.php/brewingscience/article/view/258/166
https://brewingscience.de/index.php/brewingscience/article/view/258/166
https://www.benchchem.com/product/b025998#flavor-chemistry-and-sensory-perception-of-2-methylbutyl-isobutyrate
https://www.benchchem.com/product/b025998#flavor-chemistry-and-sensory-perception-of-2-methylbutyl-isobutyrate
https://www.benchchem.com/product/b025998#flavor-chemistry-and-sensory-perception-of-2-methylbutyl-isobutyrate
https://www.benchchem.com/product/b025998#flavor-chemistry-and-sensory-perception-of-2-methylbutyl-isobutyrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b025998?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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